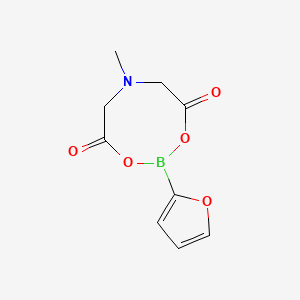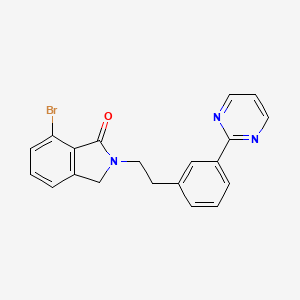
2-(3-(Aminomethyl)phenyl)ethanol
Descripción general
Descripción
“2-(3-(Aminomethyl)phenyl)ethanol” is a chemical compound with the CAS Number: 1379356-00-9 and Molecular Weight: 151.21 . It has a linear formula of C9H13NO .
Molecular Structure Analysis
The InChI code for “2-(3-(Aminomethyl)phenyl)ethanol” is 1S/C9H13NO/c10-7-9-3-1-2-8 (6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-(Aminomethyl)phenyl)ethanol” are not available, alcohols in general can undergo a variety of reactions. For instance, they can react with the strongly acidic hydrogen halides HCl, HBr, and HI .Physical And Chemical Properties Analysis
“2-(3-(Aminomethyl)phenyl)ethanol” is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-(3-(Aminomethyl)phenyl)ethanol is a compound that has potential applications in medicinal chemistry due to its structural features. It can serve as a building block for synthesizing piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives play a significant role in drug design and can lead to the development of new medications for treating various diseases.
Industrial Processes
In industrial chemical processes, this compound is used as an intermediate in the synthesis of rivaroxaban, an anticoagulant drug . The synthesis involves key steps like condensation and crystallization, where 2-(3-(Aminomethyl)phenyl)ethanol acts as a precursor to more complex molecules.
Environmental Science
While direct applications in environmental science are not explicitly documented for this compound, related alcohols and phenols are known to play roles in environmental monitoring and pollution control. As a phenolic compound, it could potentially be involved in similar applications, such as the development of sensors for detecting environmental pollutants .
Analytical Chemistry
This compound is utilized in analytical chemistry for quality control and research purposes. Its physicochemical properties, such as solubility and lipophilicity, are important for determining its behavior in various analytical methods, including NMR, HPLC, and LC-MS .
Biochemistry
In biochemistry, 2-(3-(Aminomethyl)phenyl)ethanol could be involved in the study of enzyme-catalyzed reactions where it may act as a substrate or inhibitor, contributing to our understanding of metabolic pathways and enzyme mechanisms .
Materials Science
Materials science may leverage this compound in the development of new materials with specific properties. Its molecular structure could be a key factor in creating polymers or coatings with desired characteristics .
Pharmaceutical Synthesis
The compound’s role in the synthesis of pharmaceuticals is crucial. It can be used to create intermediates that are essential for the production of active pharmaceutical ingredients (APIs) .
Drug Discovery
In drug discovery, 2-(3-(Aminomethyl)phenyl)ethanol’s properties make it a valuable compound for the creation of drug libraries. It can be used to generate a variety of derivatives, which can then be screened for biological activity .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Direcciones Futuras
While specific future directions for “2-(3-(Aminomethyl)phenyl)ethanol” are not available, a compound with a similar structure, berotralstat, has been used in the treatment of hereditary angioedema . This suggests potential therapeutic applications for “2-(3-(Aminomethyl)phenyl)ethanol” and similar compounds.
Propiedades
IUPAC Name |
2-[3-(aminomethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSOUAZPKJJPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741668 | |
| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Aminomethyl)phenyl)ethanol | |
CAS RN |
1379356-00-9 | |
| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



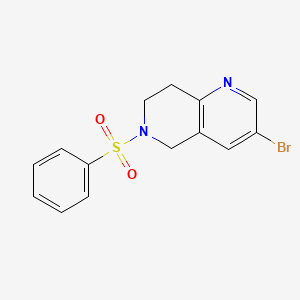
![2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate](/img/structure/B1511107.png)


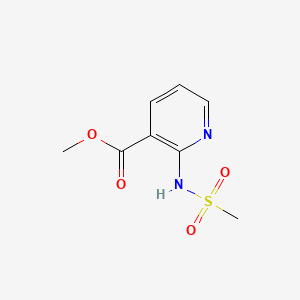
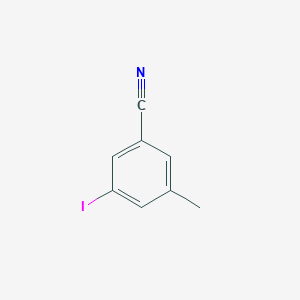
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)
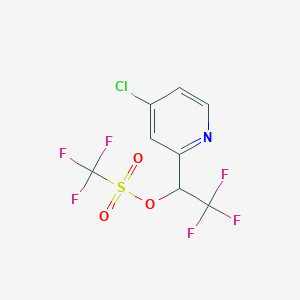
![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)
![5H-Imidazo[5,1-a]isoindole-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)-](/img/structure/B1511130.png)
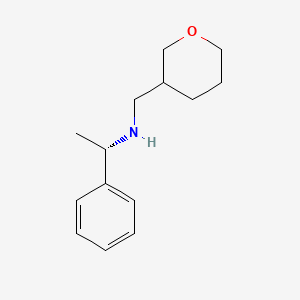
![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)
